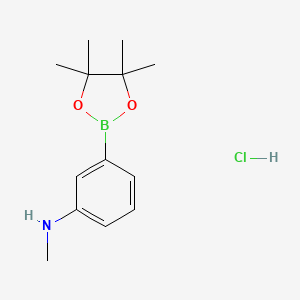

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with a complex molecular structure

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting aniline derivatives with boronic acids under specific conditions.

Hydrochloride Formation: The hydrochloride salt is formed by treating the boronic acid derivative with hydrochloric acid.

Industrial Production Methods:

Batch Production: The compound can be produced in batches using reactors designed for chemical synthesis.

Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and alcohols.

Reduction Products: Amines and alcohols.

Substitution Products: Different aniline derivatives and boronic acid derivatives.

Mechanism of Action

Target of Action

Similar compounds are known to be used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .

Mode of Action

It has been suggested that it can be used as an electrolyte additive to induce the decomposition of pf6-, forming a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress the growth of lithium dendrites .

Biochemical Pathways

The compound contributes to the formation of high Li+ conductivity Li3N and LiBO2, thereby enhancing Li+ transport through the SEI and cathode electrolyte interface (CEI) .

Result of Action

The compound can remove trace HF in the electrolyte, protecting the SEI and CEI from corrosion . As expected, a 4.5 V Li||LiNi0.6Co0.2Mn0.2O2 battery with this electrolyte can provide 145 mAh g-1 after cycling at 200 mA g-1 for 140 times .

Action Environment

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. Biology: It serves as a probe in biological studies to understand enzyme mechanisms. Medicine: Industry: Used in the production of advanced materials and polymers.

Comparison with Similar Compounds

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness: N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. Its ability to participate in various chemical reactions and its potential in scientific research make it distinct from other similar compounds.

Biological Activity

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with significant biological implications, particularly in medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and potential applications in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C13H21BClNO2, with a CAS number of 2377610-84-7. It features a complex structure that includes a boron-containing dioxaborolane moiety, which is crucial for its reactivity and biological activity. The compound can be synthesized through the reaction of aniline derivatives with boronic acids, followed by the formation of the hydrochloride salt .

Target of Action

this compound is primarily known for its role in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, making this compound valuable in organic synthesis .

Mode of Action

The compound acts as an electrolyte additive in lithium-ion batteries. It facilitates the decomposition of hexafluorophosphate (PF6−), leading to the formation of a robust solid electrolyte interface (SEI) that enhances lithium ion conductivity. This mechanism helps suppress lithium dendrite growth, which is a significant issue in battery technology .

Antimicrobial Properties

Recent studies have indicated that derivatives of boronic acids exhibit antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

Cytotoxicity and Cancer Research

In cancer research contexts, boronic acid derivatives are being explored for their potential to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | Moderate against MRSA | 4–8 | - |

| N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide | Potent against TB strains | 0.5–1.0 | - |

| This compound | - | - | - |

Case Studies

Case Study 1: Electrolyte Additive in Lithium-Ion Batteries

A study demonstrated that incorporating this compound into lithium-ion battery electrolytes significantly improved the SEI's stability and conductivity. The results indicated a reduction in dendrite formation and enhanced battery life.

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity against resistant bacterial strains, derivatives similar to this compound exhibited promising results with MIC values suggesting potential for further development as antibacterial agents .

Properties

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5;/h6-9,15H,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWKDXZBDMPVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.